(R)-1-(naphthalen-1-yl)ethanol
Overview
Description
®-1-(Naphthalen-1-yl)ethanol is a chiral secondary alcohol with a naphthalene ring attached to the carbon atom bearing the hydroxyl group
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for preparing ®-1-(naphthalen-1-yl)ethanol involves the enantioselective reduction of 1-acetonaphthone using chiral catalysts or reducing agents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired enantiomer with high enantiomeric excess.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 1-acetonaphthone using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, the catalytic hydrogenation of 1-acetonaphthone using chiral catalysts is a scalable method. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-1-(Naphthalen-1-yl)ethanol can undergo oxidation to form 1-acetonaphthone. Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and manganese dioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1-ethylnaphthalene, using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane, manganese dioxide in toluene.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-Acetonaphthone.
Reduction: 1-Ethylnaphthalene.
Substitution: 1-(Naphthalen-1-yl)ethyl chloride or bromide.
Scientific Research Applications
®-1-(Naphthalen-1-yl)ethanol has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is used in the preparation of chiral materials and polymers with specific optical properties.
Catalysis: The compound serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules with high enantiomeric excess.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)ethanol depends on its application:
As a Chiral Building Block: The compound’s chirality allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.
In Catalysis: As a ligand, it coordinates with metal centers in catalysts, influencing the stereochemistry of the catalytic process.
Comparison with Similar Compounds
(S)-1-(Naphthalen-1-yl)ethanol: The enantiomer of ®-1-(Naphthalen-1-yl)ethanol, which has similar chemical properties but different biological activities.
1-(Naphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of ®-1-(Naphthalen-1-yl)ethanol.
1-Ethylnaphthalene: The fully reduced form of ®-1-(Naphthalen-1-yl)ethanol.
Uniqueness: ®-1-(Naphthalen-1-yl)ethanol is unique due to its chirality, which makes it valuable in asymmetric synthesis and catalysis. Its ability to induce enantiomeric purity in products sets it apart from its achiral counterparts.
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42177-25-3 | |
Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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